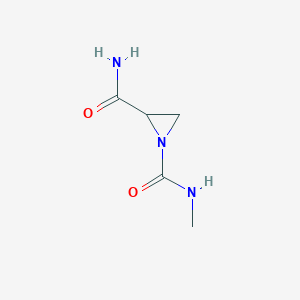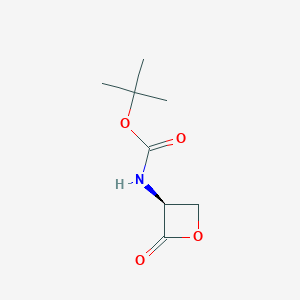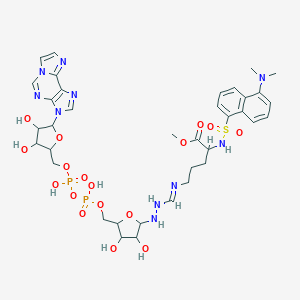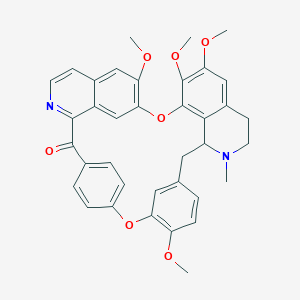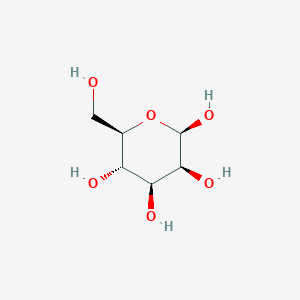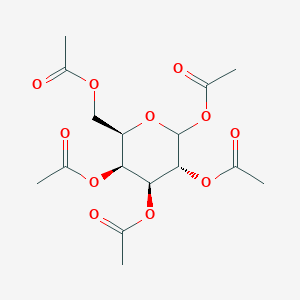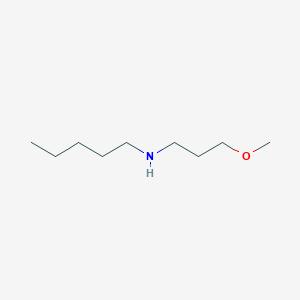
N-(3-Methoxypropyl)pentan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-Methoxypropyl)pentan-1-amine involves the aminoalkylation of [1.1.1]propellane, enabling direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines. This method, reported by Hughes et al. (2019), is notable for its ability to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold under mild conditions, tolerating a variety of functional groups (Hughes et al., 2019). Additionally, the synthesis of pentane amino derivatives through environmentally safe methods in water medium has been detailed by Talybov et al. (2010), highlighting the effectiveness of these derivatives as reagents (Talybov et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(3-Methoxypropyl)pentan-1-amine and its derivatives plays a crucial role in their chemical behavior and potential applications. Wu et al. (2003) synthesized a complex [Mn(μ-Cl)2(mppma)]n, where mppma is N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine, and analyzed its structure using single-crystal X-ray diffraction. This analysis revealed that mppma acts as a didentate ligand, highlighting the importance of the molecular structure in the formation of one-dimensional zigzag chains (Wu et al., 2003).
Chemical Reactions and Properties
N-(3-Methoxypropyl)pentan-1-amine undergoes various chemical reactions that modify its structure and properties. For instance, the thermal rearrangement and hydration processes described by Kasturi et al. (1973) involve the transformation of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, demonstrating the compound's reactivity and the potential for structural modification (Kasturi et al., 1973).
Physical Properties Analysis
The physical properties of N-(3-Methoxypropyl)pentan-1-amine, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments and applications. Although specific studies on these properties were not identified in the current literature, general principles of organic chemistry suggest that the presence of the methoxypropyl group could influence the compound's solubility in organic solvents and its volatility.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for functionalization, are critical for the application of N-(3-Methoxypropyl)pentan-1-amine in synthesis and material science. The work by Goh et al. (2014) on the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane provides insights into the synthetic accessibility and versatility of bicyclo[1.1.1]pentan-1-amine derivatives, underscoring the chemical properties that make these compounds valuable in medicinal chemistry (Goh et al., 2014).
Applications De Recherche Scientifique
Corrosion Inhibition
Research demonstrates the potential use of compounds structurally related to N-(3-Methoxypropyl)pentan-1-amine in corrosion inhibition. One study investigated the inhibitory action of novel diquaternary Schiff dibases, including derivatives structurally similar to N-(3-Methoxypropyl)pentan-1-amine, on carbon steel dissolution in hydrochloric acid solution. These compounds were found to be effective corrosion inhibitors, adhering to the Langmuir adsorption isotherm and showing behaviors as mixed-type inhibitors (Negm et al., 2012).
Organic Synthesis
In organic synthesis, compounds related to N-(3-Methoxypropyl)pentan-1-amine serve as key intermediates or targets for novel synthetic routes. For instance, research on the synthesis of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane highlights the importance of these structures in medicinal chemistry due to their unique and important moieties, with the study reporting a flexible and scalable alternative to synthesize these amines (Goh et al., 2014). Additionally, a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, emphasizing the utility in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, further underscores the relevance of these compounds in drug development (Hughes et al., 2019).
Catalysis and Chemical Transformations
Compounds similar to N-(3-Methoxypropyl)pentan-1-amine have also been explored for their roles in catalysis and as intermediates in chemical transformations. A study on the dynamic kinetic resolution (DKR) of various primary amine substrates, using isopropyl 2-methoxyacetate as an acyl donor, presents a modified version of the Backvall system. This highlights the chemical versatility and potential application in stereoselective synthesis and pharmaceutical manufacturing (Veld et al., 2007).
Propriétés
IUPAC Name |
N-(3-methoxypropyl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUEOJGRAIXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564244 | |
| Record name | N-(3-Methoxypropyl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)pentan-1-amine | |
CAS RN |
111106-31-1 | |
| Record name | N-(3-Methoxypropyl)-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111106-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanamine, N-(3-methoxypropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)

